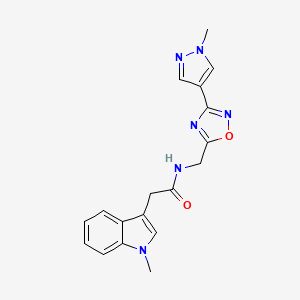
2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative featuring indole and pyrazole moieties, which have been recognized for their diverse biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into key functional groups:
- Indole moiety : Known for its role in various biological processes.
- Pyrazole and oxadiazole components : These heterocycles contribute to the pharmacological profile by enhancing bioactivity.
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; inhibits tubulin polymerization |
| MCF-7 | 0.34 | Arrests cell cycle in G2/M phase |
| HT-29 | 0.86 | Induces mitotic arrest |
These findings indicate that the compound acts similarly to colchicine by disrupting microtubule formation, which is crucial for cell division and proliferation .
Mechanistic Studies
Mechanistic investigations reveal that the compound induces apoptosis in a dose-dependent manner. This was evidenced by:
- Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in cancer cells.
- Tubulin Polymerization Inhibition : It disrupts microtubule dynamics, leading to abnormal spindle formation during mitosis .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their bioactivity. Among these derivatives, one demonstrated potent activity against multiple cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
- Comparative Analysis : In a comparative study with other indole and pyrazole derivatives, this compound exhibited superior antiproliferative effects, suggesting that the combination of these moieties enhances biological activity .
Broader Biological Activity
Beyond its anticancer effects, indole and pyrazole derivatives are known for a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
- Analgesic : Some derivatives exhibit pain-relieving properties.
This broad spectrum of activity suggests that compounds like this compound could be explored for multiple therapeutic applications beyond oncology .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and indole derivatives. For instance, derivatives similar to 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% . The oxadiazole moiety is particularly noted for its ability to bind effectively to enzyme active sites, enhancing its anticancer potential .
Antimicrobial Properties
Compounds with indole and oxadiazole structures have been evaluated for their antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds exhibit substantial efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The incorporation of the oxadiazole ring in the structure has been associated with anti-inflammatory activities. Research indicates that compounds with this moiety can inhibit lipoxygenase activity, which is crucial in the inflammatory response . This property suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tabatabai et al. (2013) | Anticonvulsant Activity | Indicated that similar indole derivatives showed significant anticonvulsant effects in animal models. |
| Rashid et al. (2012) | Anticancer Activity | Reported that oxadiazole derivatives exhibited promising anticancer activity against various cancer cell lines. |
| Zhang et al. (2011) | Enzyme Binding | Demonstrated that oxadiazole compounds preferentially bind to enzyme active sites, indicating potential for drug design. |
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-23-10-12(14-5-3-4-6-15(14)23)7-16(25)19-9-17-21-18(22-26-17)13-8-20-24(2)11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNMYIBPRBWGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














